molecular formula C18H18N2O2 B11842146 4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol CAS No. 656233-98-6

4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11842146
CAS No.: 656233-98-6
M. Wt: 294.3 g/mol
InChI Key: YTDJFSXZXYSTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyisoquinolin-5-ol moiety. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with appropriate isoquinoline derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or isoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Dimethylamino)phenyl)-1-methylpyridinium: A fluorescent substrate for the human serotonin transporter.

    4-(4-Dimethylaminophenyl)pyridine derivatives: Known for their antimicrobial activities.

Uniqueness

4-(4-(Dimethylamino)phenyl)-1-methoxyisoquinolin-5-ol stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

656233-98-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C18H18N2O2/c1-20(2)13-9-7-12(8-10-13)15-11-19-18(22-3)14-5-4-6-16(21)17(14)15/h4-11,21H,1-3H3

InChI Key

YTDJFSXZXYSTTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.